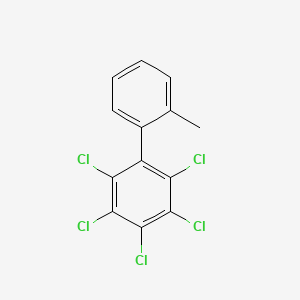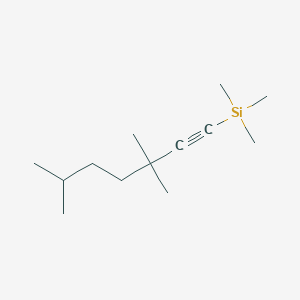
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C13H26Si . This compound is characterized by the presence of a silane group attached to a heptynyl chain, which includes three methyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane typically involves the reaction of a heptynyl compound with a trimethylsilyl group. One common method is the hydrosilylation of an alkyne with a silane compound under the influence of a catalyst . The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed bed reactors with appropriate catalysts can also be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the production of silicone-based materials and coatings
Mécanisme D'action
The mechanism by which Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical transformations. The molecular pathways involved include hydrosilylation and radical-mediated reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethoxysilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is unique due to its specific heptynyl chain structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
61076-00-4 |
|---|---|
Formule moléculaire |
C13H26Si |
Poids moléculaire |
210.43 g/mol |
Nom IUPAC |
trimethyl(3,3,6-trimethylhept-1-ynyl)silane |
InChI |
InChI=1S/C13H26Si/c1-12(2)8-9-13(3,4)10-11-14(5,6)7/h12H,8-9H2,1-7H3 |
Clé InChI |
SXHCIZHRLRIQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


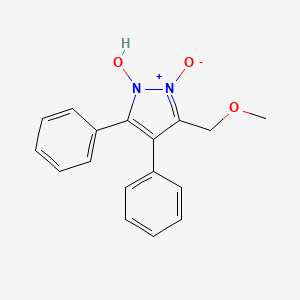
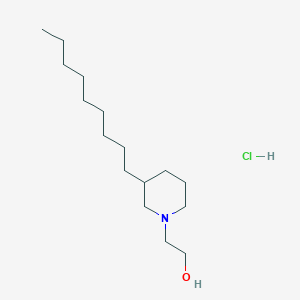
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)

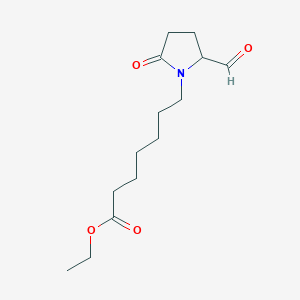
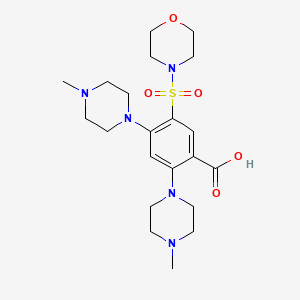
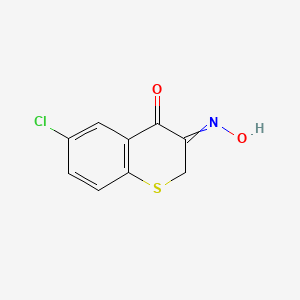
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
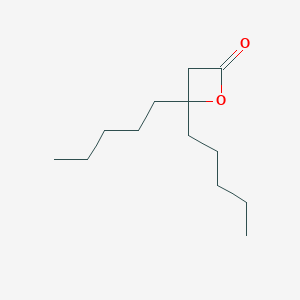
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
